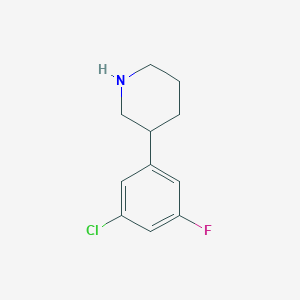
3-(3-Chloro-5-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chlorine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)piperidine typically involves the reaction of 3-chloro-5-fluoroaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: The reaction of 3-chloro-5-fluoroaniline with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-fluorophenyl)piperidine: Similar structure but with the piperidine ring attached at a different position on the phenyl ring.
3-(3-Chloro-4-fluorophenyl)piperidine: Similar structure with a different fluorine substitution pattern.
3-(3-Chloro-5-fluorophenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-Chloro-5-fluorophenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms on the phenyl ring can enhance its stability and binding properties, making it a valuable compound for various applications.
Properties
CAS No. |
1044769-15-4 |
|---|---|
Molecular Formula |
C11H13ClFN |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(3-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2 |
InChI Key |
CAFMVXFQMXDUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















